The (3R,5S)-3,5-dimethylmorpholine ring, a close analog of dimethylazepane, features prominently in the development of potent and selective mTOR inhibitors, such as PQR626. [] These inhibitors target the mechanistic target of rapamycin (mTOR) pathway, a key regulator of cell growth and proliferation often dysregulated in cancer and neurological disorders. The specific stereochemistry of the dimethylmorpholine ring is crucial for its interaction with the mTOR kinase domain, contributing to the inhibitor's potency and selectivity. []
While not explicitly mentioned with a (3R,5S)-3,5-Dimethylazepane moiety, several documents highlight the synthesis and application of HMG-CoA reductase inhibitors. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] These compounds, often referred to as statins, are widely used to lower cholesterol levels and manage cardiovascular diseases. The (3R,5S)-3,5-Dimethylazepane, with its structural similarity to other cyclic amines present in statin drugs, presents an intriguing possibility for exploration in this therapeutic area.
The diverse biological activities associated with compounds containing the (3R,5S)-3,5-Dimethylazepane scaffold suggest its potential in various other therapeutic areas. For instance, its presence in compounds demonstrating neuroprotective properties [] highlights its potential application in neurodegenerative diseases.
CAS No.: 141-46-8
CAS No.: 108347-97-3
CAS No.: 24622-61-5
CAS No.: 20175-85-3
CAS No.: